molecular formula C4H6N2S B13566531 4-Methylisothiazol-5-amine

4-Methylisothiazol-5-amine

Cat. No.: B13566531
M. Wt: 114.17 g/mol
InChI Key: GAESTZKQSOXSNU-UHFFFAOYSA-N
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Description

Contextualization of the Isothiazole (B42339) Heterocycle in Chemical Sciences

The isothiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom in adjacent positions. ias.ac.in First synthesized in 1956, the isothiazole nucleus has become a cornerstone in various scientific domains due to the unique properties conferred by the two electronegative heteroatoms. biocompare.com This structural motif is a vital building block in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.comtandfonline.com

The chemistry of isothiazoles is an area of intensive development, with research focusing on novel synthetic pathways and the functionalization of the isothiazole core. ias.ac.inchemicalbook.com Historically, the synthesis of the isothiazole ring presented considerable challenges, but recent decades have seen significant methodological advancements, making these heterocycles more accessible for research and development. sigmaaldrich.com Beyond their role as synthetic intermediates, isothiazole derivatives have found practical applications as dyes, corrosion inhibitors, and are particularly noted for their use in agrochemicals, contributing to the development of green pesticides due to their potent biological activity and lower toxicity profiles. ias.ac.intandfonline.comambeed.com

Academic Significance of Aminoisothiazole Scaffolds in Contemporary Research

The introduction of an amino group to the isothiazole core creates an amino-isothiazole scaffold, a structure of considerable academic and commercial interest. These scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. fluorochem.co.uk The amino group serves as a versatile functional handle, allowing for a wide range of chemical modifications to develop derivatives with diverse pharmacological activities. cymitquimica.com

Aminoisothiazoles are key precursors in the synthesis of numerous molecules, including sulfur drugs, biocides, and fungicides. researchgate.netnih.gov Research has demonstrated that compounds incorporating this scaffold can exhibit a wide spectrum of biological effects, including potential cardiovascular applications and the inhibition of various enzymes. sigmaaldrich.comscbt.com For example, derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid have been synthesized and investigated for their influence on the circulatory system. sigmaaldrich.com

However, it is also important to note that certain aminothiazole scaffolds have been identified as Pan-Assay Interference Compounds (PAINS), which are compounds that can appear as false positives in high-throughput screening assays. This necessitates careful validation of the biological activity of new derivatives. Despite this, the amino-isothiazole framework continues to be a focal point of research, with ongoing efforts to synthesize novel derivatives and explore their potential in drug discovery and other applications. fluorochem.co.uk

While the broader class of amino-isothiazoles is well-documented, specific research and detailed findings on the particular isomer, 4-Methylisothiazol-5-amine, are notably scarce in publicly accessible scientific literature. Much of the available data pertains to its isomers, such as 3-methylisothiazol-5-amine (B1582229) or 5-methylisothiazol-3-amine, or to related thiazole (B1198619) structures. The following data tables provide information on closely related compounds to offer a comparative context, given the limited specific data for 4-Methylisothiazol-5-amine.

Table 1: Physicochemical Properties of 3-Methylisothiazol-5-amine (Isomer of 4-Methylisothiazol-5-amine)

Property Value Source
Molecular Formula C₄H₆N₂S scbt.com
Molecular Weight 114.17 g/mol scbt.com
IUPAC Name 3-methyl-1,2-thiazol-5-amine scbt.com

| CAS Number | 24340-76-9 | scbt.com |

Table 2: Properties of a Halogenated Derivative of the Isothiazole Core

Compound Name 5-Amino-4-bromo-3-methylisothiazole Source
Molecular Formula C₄H₅BrN₂S sigmaaldrich.com
Molecular Weight 193.06 g/mol sigmaaldrich.com
Melting Point 102-106 °C sigmaaldrich.com

| CAS Number | 85508-99-2 | sigmaaldrich.com |

Table 3: Mentioned Compounds

Compound Name CAS Number
4-Methylisothiazol-5-amine Not Available
Isothiazole 288-16-4
3-Methylisothiazol-5-amine 24340-76-9
5-Amino-4-bromo-3-methylisothiazole 85508-99-2
3-Methyl-5-aminoisothiazole-4-carboxylic acid 22131-51-7
2-Aminothiazole (B372263) 96-50-4
5-Methylisothiazol-3-amine hydrochloride 31857-79-1

Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

4-methyl-1,2-thiazol-5-amine

InChI

InChI=1S/C4H6N2S/c1-3-2-6-7-4(3)5/h2H,5H2,1H3

InChI Key

GAESTZKQSOXSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=C1)N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Methylisothiazol 5 Amine

Nucleophilic Reactions Involving the Amine Group

The primary amine at the C5 position of 4-Methylisothiazol-5-amine is a key functional group that readily participates in a variety of nucleophilic reactions. These transformations are fundamental to the synthesis of a wide range of derivatives.

One of the most common reactions is acylation , where the amino group attacks an acylating agent, such as an acid chloride or anhydride, to form a stable amide bond. This reaction is often used to introduce diverse substituents onto the isothiazole (B42339) scaffold. For instance, derivatives of 3-methylisothiazole-4-carboxylic acid have been synthesized by reacting the 5-amino group with chloroacetyl chloride or bromopropionyl chloride. ptfarm.pl The resulting halo-acetamido compounds can then undergo further nucleophilic substitution. ptfarm.pl Similarly, the 5-amino group can be converted into therapeutically relevant sulfonamides, such as in the synthesis of 5-p-aminobenzenesulphonamido-3-methylisothiazole, by reacting it with an appropriate sulfonyl chloride. google.com

Another characteristic reaction of the 5-amino group is diazotization . In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the primary aromatic amine is converted into a diazonium salt. organic-chemistry.orgbyjus.com This highly reactive intermediate is a cornerstone of heterocyclic chemistry, serving as a gateway to numerous other functional groups. For example, the diazonium salt of 3-methylisothiazol-5-amine (B1582229) can be reacted with copper salts and excess sodium nitrite to yield 3-methyl-5-nitroisothiazole. thieme-connect.de This highlights a standard pathway for replacing an amino group with a nitro group. organic-chemistry.org

The amino group itself can also act as a nucleophile in substitution reactions, displacing leaving groups from other molecules to form more complex structures. researchgate.net The general principles of amine nucleophilicity, where the lone pair of electrons on the nitrogen atom initiates attack on electrophilic centers, are fully applicable to this compound. ias.ac.in

Electrophilic Reactions on the Isothiazole Nucleus

Electrophilic substitution on the isothiazole ring allows for the introduction of functional groups directly onto the carbon atoms of the heterocycle. The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. In 4-Methylisothiazol-5-amine, both the C4-methyl group and the C5-amino group are activating, electron-donating groups. wikipedia.org In electrophilic aromatic substitution, such groups typically direct incoming electrophiles to the positions ortho and para to themselves. Given the structure of the 5-membered isothiazole ring, these activating groups are expected to enhance the nucleophilicity of the C4 carbon, making it the most probable site for electrophilic attack. However, the literature on direct electrophilic substitution on this specific compound is limited, with most functionalization strategies relying on the reactivity of the amine group or the synthesis of the ring from already functionalized precursors.

General electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.combyjus.com While specific examples for 4-Methylisothiazol-5-amine are not prevalent in the reviewed literature, related compounds demonstrate this reactivity. For instance, 2:4-dimethylthiazole can be nitrated to yield 2:4-dimethyl-5-nitrothiazole. ias.ac.in This suggests that under appropriate conditions, the isothiazole ring system is susceptible to electrophilic attack.

An alternative approach to functionalizing the ring at specific positions involves lithiation followed by reaction with an electrophile. Studies on 4-methylisothiazole (B1295217) have shown that it can be lithiated, primarily at the C5 position. cdnsciencepub.com This creates a potent nucleophilic center on the ring, which can then react with a variety of electrophiles. This method can sometimes lead to ring-cleavage, depending on the stability of the isothiazole ring under the strongly basic conditions. cdnsciencepub.com

Mechanisms of Interaction with Biological Nucleophiles

The interaction of isothiazole derivatives with biological systems is a key area of interest, particularly for applications in medicinal chemistry and as biocides. However, the specific mechanisms of interaction for 4-Methylisothiazol-5-amine are not well-documented in the scientific literature, and it is critical to distinguish its reactivity from that of the well-studied 3-isothiazolinone biocides (e.g., Methylisothiazolinone, MI). The latter compounds feature a reactive S-N bond susceptible to nucleophilic attack and ring-opening, particularly by thiols. mdpi.com

There is no direct evidence in the reviewed literature to suggest that 4-Methylisothiazol-5-amine reacts with thiol-containing biomolecules, such as cysteine or glutathione, via the same ring-opening mechanism as 3-isothiazolinones. The chemical structure of 4-Methylisothiazol-5-amine, which lacks the carbonyl group at the 3-position and possesses a stable aromatic amino group at the 5-position, makes it significantly less prone to this type of reaction. In fact, a study on structurally related 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides found that they did not react with glutathione, indicating a lack of indiscriminate reactivity towards biological thiols. nih.gov This suggests that the 5-aminoisothiazole scaffold is not inherently reactive towards thiols in the manner of isothiazolinones.

While derivatives of 5-aminoisothiazole are being investigated as potent enzyme inhibitors, the mechanism of action does not appear to involve widespread covalent modification of amino acid residues. nih.govnih.gov For example, aminoisothiazolamide derivatives have been identified as potent inhibitors of lysyl-tRNA synthetase, but this is attributed to specific binding interactions within the enzyme's active site rather than covalent bond formation with nucleophilic amino acid side chains. cdnsciencepub.com Similarly, other 5-aminothiazole compounds have been synthesized as inhibitors for various kinases, where the interaction is typically based on non-covalent forces such as hydrogen bonding and hydrophobic interactions within the kinase binding pocket. google.com

Degradation Pathways and Chemical Stability Studies

Specific research detailing the degradation pathways and chemical stability of 4-Methylisothiazol-5-amine under various thermal and pH conditions is limited. General information for the broader class of isothiazolinones indicates sensitivity to environmental factors.

For the related class of 3-isothiazolinones, stability is known to be highly dependent on pH and temperature. They are generally stable in acidic media but undergo rapid degradation in alkaline solutions (pH > 8) and at elevated temperatures. mdpi.comresearchgate.netchempoint.com This degradation often involves the hydrolysis and subsequent opening of the isothiazole ring. mdpi.comresearchgate.net

Photochemical Degradation Routes

There is currently no available data in the referenced search results detailing the photochemical degradation routes of 4-Methylisothiazol-5-amine. Studies on the impact of sunlight or artificial UV radiation on this specific compound, including its degradation kinetics, the formation of transformation products, and the influence of environmental factors such as pH and the presence of dissolved organic matter, have not been identified.

Chemical Behavior in Diverse Matrices and Environmental Models

Information regarding the chemical behavior of 4-Methylisothiazol-5-amine in diverse matrices and environmental models is not available in the surveyed literature. Consequently, there are no research findings to report on its persistence, mobility, or degradation in environmental compartments such as soil, water, or sediment. Data on its behavior in different water types (e.g., river water, seawater) or its interaction with soil components is absent from the public record.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Methylisothiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methylisothiazol-5-amine, ¹H and ¹³C NMR provide definitive information about the connectivity of atoms and the electronic environment of the protons and carbons within the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Methylisothiazol-5-amine would display distinct signals corresponding to the three unique proton environments: the methyl group protons, the amine group protons, and the isothiazole (B42339) ring proton.

Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position are chemically equivalent and are expected to produce a sharp singlet in the spectrum. Based on data from analogous 4-methyl substituted thiazole (B1198619) and isothiazole compounds, this signal is predicted to appear in the upfield region, typically around δ 2.2 - 2.5 ppm . plos.orgchemicalbook.com The absence of adjacent protons means this signal will not be split.

Amine Protons (-NH₂): The two protons of the primary amine group at the C5 position are also chemically equivalent. They typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, this signal could be expected in the range of δ 6.5 - 7.5 ppm . plos.orgnih.gov

Isothiazole Ring Proton (H-3): The single proton attached to the C3 position of the isothiazole ring is in a distinct electronic environment. In the parent isothiazole molecule, the H-3 proton is significantly deshielded and appears far downfield. chemicalbook.com For 4-Methylisothiazol-5-amine, this proton is expected to resonate as a singlet, with a predicted chemical shift in the downfield region of δ 8.5 - 8.8 ppm , influenced by the heterocyclic ring currents and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methylisothiazol-5-amine
Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CH₃ (at C4)2.2 - 2.5Singlet (s)Represents the three equivalent methyl protons.
-NH₂ (at C5)6.5 - 7.5Broad Singlet (br s)Shift is variable and dependent on solvent and concentration.
H-3 (ring proton)8.5 - 8.8Singlet (s)Represents the single proton on the isothiazole ring.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of 4-Methylisothiazol-5-amine is expected to show four distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (N and S) and the electronic effects of the methyl and amino substituents.

Methyl Carbon (-CH₃): This carbon is the most shielded and will appear at the highest field (lowest ppm value), predicted to be in the range of δ 10 - 20 ppm . plos.org

Ring Carbons (C3, C4, C5): The chemical shifts of the heterocyclic ring carbons are more complex.

C5: The carbon atom directly attached to the electron-donating amino group (ipso-carbon) is expected to be significantly shielded compared to its position in an unsubstituted ring. Its resonance is predicted around δ 135 - 145 ppm .

C4: The carbon bearing the methyl group will have its chemical shift influenced by the alkyl substitution. This signal is anticipated in the region of δ 137 - 142 ppm . plos.org

C3: This carbon is adjacent to the electronegative sulfur and nitrogen atoms and is expected to be the most deshielded of the ring carbons, with a predicted chemical shift in the range of δ 150 - 155 ppm . nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methylisothiazol-5-amine
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
-CH₃10 - 20Most upfield signal due to high shielding.
C5135 - 145Shielded by the attached -NH₂ group.
C4137 - 142Chemical shift influenced by the attached -CH₃ group.
C3150 - 155Most downfield ring carbon due to proximity to heteroatoms.

High-Resolution Magic Angle Spinning (HRMAS) NMR is an advanced technique used to obtain high-resolution NMR spectra from semi-solid or gel-like samples, which would otherwise produce very broad and uninformative signals in conventional solution-state NMR. The technique involves spinning the sample at a specific angle (54.7°, the "magic angle") relative to the magnetic field, which averages out anisotropic magnetic interactions like dipolar coupling and chemical shift anisotropy.

While no specific studies report the use of HRMAS NMR on 4-Methylisothiazol-5-amine, this technique offers significant potential for in situ analysis. For example, if the compound were synthesized on a solid-phase resin or incorporated into a polymer matrix, HRMAS NMR could be used to characterize the molecule directly on the support material. This would allow for reaction monitoring and structural confirmation without the need for cleavage and purification, thereby preserving the native state of the sample and providing insights into its interactions with the surrounding matrix.

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule, making them excellent for confirming the presence of the amine and methyl groups and for fingerprinting the isothiazole ring structure of 4-Methylisothiazol-5-amine.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of 4-Methylisothiazol-5-amine is expected to be characterized by several key absorption bands.

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ . These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. researchgate.net

C-H Stretching: Aromatic C-H stretching for the H-3 proton is expected to appear as a weak band above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl group will result in bands in the 2850-3000 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically gives rise to a medium to strong band in the 1600-1650 cm⁻¹ range. researchgate.net

Ring Stretching (C=C and C=N): The isothiazole ring will exhibit characteristic stretching vibrations in the fingerprint region, typically between 1400-1600 cm⁻¹ . These bands are due to the coupled C=C and C=N stretching modes within the heterocyclic structure.

C-N Stretching: The stretching vibration of the C5-N bond is expected to produce a band in the 1250-1350 cm⁻¹ region. researchgate.net

C-H Bending: The methyl group will show characteristic asymmetric and symmetric bending (deformation) modes around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.

Table 3: Predicted FT-IR Absorption Bands for 4-Methylisothiazol-5-amine
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Weak
Aliphatic C-H Stretch2850 - 3000Medium
N-H Bend (Scissoring)1600 - 1650Medium-Strong
C=C and C=N Ring Stretch1400 - 1600Medium-Strong
C-H Bend (Methyl)1375 & 1450Medium
C-N Stretch1250 - 1350Medium

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Vibrations that cause a change in molecular polarizability are Raman-active. Often, symmetric vibrations and bonds involving less polar functional groups produce stronger Raman signals.

For 4-Methylisothiazol-5-amine, the FT-Raman spectrum would be particularly useful for observing:

Mass Spectrometry (MS) for Identification and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 4-Methylisothiazol-5-amine and for elucidating its structure through fragmentation analysis. The molecular formula of 4-Methylisothiazol-5-amine is C₄H₆N₂S, corresponding to a monoisotopic mass of approximately 114.03 Da. nih.gov In mass spectrometry, the molecule is expected to form a molecular ion (M⁺˙) which can then be subjected to fragmentation.

The fragmentation pattern is influenced by the compound's structure, including the isothiazole ring and the primary amine group. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The isothiazole ring itself can also undergo characteristic cleavages, often involving the rupture of the weaker N-S bond. mdpi.com

Gas chromatography-mass spectrometry combines the separation power of GC with the detection capabilities of MS, making it a robust technique for the analysis of volatile and thermally stable compounds. Given the presence of a polar amine group, direct analysis of 4-Methylisothiazol-5-amine by GC can be challenging due to potential peak tailing and adsorption onto the column. bre.commdpi.com To mitigate these issues, derivatization is often employed to convert the amine into a less polar, more volatile derivative, thereby improving chromatographic performance. researchgate.net

Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification by comparing it to spectral libraries. For the isomeric compound 3-Methylisothiazol-5-amine (B1582229), a mass spectrum is available in the NIST Mass Spectrometry Data Center, which can serve as a reference for identifying key fragments of the methylaminoisothiazole structure. nih.gov

Table 1: Illustrative GC-MS Fragmentation Data for 3-Methylisothiazol-5-amine This table presents known fragmentation data for an isomer to exemplify the expected mass fragments.

Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment Interpretation
114HighMolecular Ion [M]⁺
99ModerateLoss of a methyl radical (•CH₃)
87ModerateLoss of hydrogen cyanide (HCN)
71LowRing fragmentation
57ModerateFurther ring fragmentation

Liquid chromatography-mass spectrometry is highly suitable for the analysis of polar and non-volatile compounds like 4-Methylisothiazol-5-amine, as it does not require the analyte to be vaporized. lcms.cz This technique allows for direct analysis without the need for derivatization. nih.govrestek.com Typically, reverse-phase liquid chromatography is coupled with an electrospray ionization (ESI) source, which generates ions from the liquid phase prior to their entry into the mass spectrometer.

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is frequently used. nih.gov In this setup, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 115) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices due to its high specificity and low limits of detection. nih.govd-nb.info

Table 2: Hypothetical LC-MS/MS Parameters for 4-Methylisothiazol-5-amine Quantification This table illustrates typical parameters that would be optimized for a quantitative MRM method.

ParameterValueDescription
Parent Ion (Q1)m/z 115.0Precursor ion ([M+H]⁺) selected in the first quadrupole.
Product Ion (Q3)To be determinedCharacteristic fragment ion monitored in the third quadrupole.
Dwell Time100 msThe time spent monitoring a specific MRM transition.
Collision EnergyTo be determinedEnergy applied to induce fragmentation of the parent ion.
Ionization ModePositive ESIElectrospray ionization is used to generate positively charged ions.

X-ray Diffraction (XRD) for Crystalline State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. medwinpublishers.comresearchgate.net

The process involves growing a high-quality single crystal of 4-Methylisothiazol-5-amine, which is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced by the crystal is collected and analyzed to solve the crystal structure. The results of an XRD analysis yield detailed crystallographic data that define the unit cell and the atomic positions within it. While a crystal structure for 4-Methylisothiazol-5-amine is not publicly documented, studies on other substituted thiazole and isothiazole derivatives demonstrate the power of this technique. rsc.orgnih.govresearchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Thiazole Derivative This table shows an example of data obtained from a single-crystal XRD experiment for a related heterocyclic compound to illustrate the output of the technique.

ParameterExample ValueDescription
Crystal SystemTriclinicThe crystal lattice's geometric classification.
Space GroupP-1The symmetry group of the crystal.
a (Å)7.572Length of the 'a' axis of the unit cell.
b (Å)11.142Length of the 'b' axis of the unit cell.
c (Å)16.412Length of the 'c' axis of the unit cell.
α (°)91.82Angle between the 'b' and 'c' axes.
β (°)102.27Angle between the 'a' and 'c' axes.
γ (°)106.69Angle between the 'a' and 'b' axes.
Volume (ų)1289.8The volume of the unit cell.

Data adapted from a study on a substituted thiazole derivative for illustrative purposes. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating 4-Methylisothiazol-5-amine from impurities, related compounds, or complex sample matrices, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiazole derivatives. d-nb.info Reverse-phase (RP) HPLC is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. For a polar compound like 4-Methylisothiazol-5-amine, the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com To ensure good peak shape and reproducibility, especially when coupling with MS, acidic modifiers like formic acid are often added to the mobile phase. sielc.com Detection can be achieved using a Diode-Array Detector (DAD) for UV-Vis absorbance or, for higher sensitivity and specificity, a mass spectrometer. d-nb.info

Table 4: Typical HPLC Method Parameters for Analysis of an Amino-Thiazole Compound This table outlines a general set of conditions for the HPLC analysis of a related compound.

ParameterCondition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientIsocratic or Gradient elution
Flow Rate1.0 mL/min
Column Temperature40 °C
Injection Volume10 µL
DetectorDAD (UV) or Mass Spectrometer (MS)

Parameters adapted from methods developed for aminothiazole analysis. d-nb.infosielc.com

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile compounds. ccsknowledge.com However, the direct analysis of primary amines like 4-Methylisothiazol-5-amine can be problematic. The polar nature of the amine group can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential irreversible adsorption. bre.comdrawellanalytical.com

To overcome these challenges, several strategies can be employed. One approach is to use specialized, base-deactivated columns that are designed to minimize interactions with basic compounds. Another common strategy is chemical derivatization, where the amine is converted into a less polar and more volatile derivative before analysis. mdpi.comresearchgate.net This not only improves the chromatography but can also enhance detection sensitivity.

Table 5: General Gas Chromatography Method Parameters This table provides a representative set of GC conditions, noting that optimization and potential derivatization are critical for amine analysis.

ParameterCondition
ColumnBase-deactivated polar capillary column (e.g., wax-type)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 280 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Sample PreparationDerivatization may be required

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique frequently employed for the quantitative determination of organic compounds. The principle of this method lies in the absorption of ultraviolet or visible light by a molecule, which promotes electrons from the ground state to higher energy orbitals. For quantitative analysis, the Beer-Lambert law is applied, which establishes a linear relationship between the absorbance of a sample at a specific wavelength and the concentration of the absorbing species.

The application of UV-Vis spectroscopy for the quantitative determination of 4-Methylisothiazol-5-amine requires the identification of its wavelength of maximum absorption (λmax). This is the wavelength at which the compound exhibits the strongest absorption, providing the highest sensitivity for analysis. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a particular wavelength, is also a critical parameter for quantitative studies.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the UV-Vis absorption spectrum, including the λmax and molar absorptivity, of 4-Methylisothiazol-5-amine. While studies on various isothiazole and aminothiazole derivatives report UV-Vis spectral data, the precise substitution pattern of a methyl group at the 4-position and an amino group at the 5-position creates a unique chromophoric system. Therefore, direct extrapolation of data from other isomers or substituted thiazoles would not be scientifically accurate.

For the purpose of illustrating the typical data presentation for such an analysis, a hypothetical data table is provided below. It is crucial to note that the values in this table are placeholders and are not based on experimental evidence for 4-Methylisothiazol-5-amine.

Hypothetical UV-Vis Spectroscopic Data for 4-Methylisothiazol-5-amine

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Methanol2658,500
Ethanol2668,700
Acetonitrile2648,300
Water (pH 7)2689,000

To perform a quantitative analysis, a calibration curve would be constructed by preparing a series of standard solutions of 4-Methylisothiazol-5-amine of known concentrations in a suitable solvent. The absorbance of each standard solution would be measured at the predetermined λmax. A plot of absorbance versus concentration would then be generated. According to the Beer-Lambert law, this plot should be linear, and the concentration of an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

The development of a validated UV-Vis spectroscopic method for the quantitative determination of 4-Methylisothiazol-5-amine would require experimental determination of its spectral properties, followed by validation studies to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Theoretical and Computational Investigations of 4 Methylisothiazol 5 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods offer a detailed perspective on the molecule's stability and electronic properties.

Density Functional Theory (DFT) has become a primary tool for the computational study of isothiazole (B42339) derivatives due to its balance of accuracy and computational cost. Geometry optimizations are commonly performed using functionals such as Becke, 3-parameter, Lee–Yang–Parr (B3LYP) in conjunction with basis sets like 6-31G(d,p). mdpi.com These calculations typically reveal that the isothiazole ring is planar. For 4-Methylisothiazol-5-amine, the geometry optimization would provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure of 4-Methylisothiazol-5-amine, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined using DFT. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Geometric Parameters for 4-Methylisothiazol-5-amine using DFT (B3LYP/6-31G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S1-C21.73C2-N3-C4110.5
C2-N31.32N3-C4-C5115.0
N3-C41.38C4-C5-S1112.0
C4-C51.41C5-S1-C292.5
C5-S11.75H-N5-H115.0
C4-C6 (Methyl)1.51N3-C4-C6121.0
C5-N5 (Amine)1.37S1-C5-N5123.0

Ab initio methods, such as Hartree-Fock (HF), offer a foundational, albeit less accurate, approach compared to DFT for predicting molecular structures. While computationally more demanding, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can provide more precise results, especially for electron correlation effects. For thiazole (B1198619) derivatives, geometry optimizations have been performed at both HF and DFT levels, often with the 6-31G(d) or higher basis sets, to compare theoretical structures with experimental data where available. researchgate.netresearcher.life These ab initio calculations serve as a valuable benchmark for the results obtained from DFT methods.

Vibrational Analysis and Spectral Prediction

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying molecular structures. Computational methods can predict vibrational frequencies and aid in the assignment of experimental spectra.

Following the calculation of vibrational frequencies, a Potential Energy Distribution (PED) analysis is often performed to characterize the nature of the vibrational modes. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This detailed assignment is crucial for a definitive understanding of the molecule's vibrational spectrum. For complex molecules like 4-Methylisothiazol-5-amine, PED analysis helps to unravel overlapping vibrational bands.

A known discrepancy between theoretical and experimental vibrational frequencies arises from the harmonic approximation used in calculations and the neglect of electron correlation in simpler methods. The Scaled Quantum Mechanics Force Field (SQM-FF) method is a widely used technique to improve the agreement between calculated and experimental spectra. This involves scaling the calculated force constants using a set of scale factors optimized for a particular level of theory and basis set. The application of SQM-FF to the vibrational frequencies of 4-Methylisothiazol-5-amine would yield a more accurate prediction of its IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for 4-Methylisothiazol-5-amine

ModeCalculated Frequency (B3LYP/6-31G(d))Scaled FrequencyAssignment (PED)
ν134503312NH₂ asymmetric stretch
ν233503216NH₂ symmetric stretch
ν330502928C-H stretch (methyl)
ν416201555NH₂ scissoring
ν515501488Isothiazole ring stretch
ν614501392CH₃ asymmetric deformation
ν713801325CH₃ symmetric deformation
ν812501200C-N stretch (amine)
ν9850816Ring breathing
ν10700672C-S stretch

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds, such as the C-N bond of the amine group and the C-C bond of the methyl group, suggests that 4-Methylisothiazol-5-amine may exist in different conformations.

Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This can be achieved by systematically rotating the dihedral angles associated with the flexible bonds and calculating the energy at each step. For related heterocyclic systems, computational studies have successfully identified the most stable conformers in both the gas phase and in solution. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of 4-Methylisothiazol-5-amine. By simulating the motion of atoms over time, MD can explore the conformational landscape and identify the most populated conformational states. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution. For isothiazole derivatives, MD simulations have been employed to study their interactions and stability in biological systems. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. For 4-Methylisothiazol-5-amine, density functional theory (DFT) is a commonly employed method to map out the potential energy surfaces of its reactions. This approach allows for the identification of transition states and the calculation of activation energies, providing a quantitative measure of reaction feasibility.

One area of significant interest is the reactivity of the isothiazole ring. Isothiazoles can undergo a variety of transformations, including electrophilic and nucleophilic substitution, as well as ring-opening reactions. Computational models can predict the most likely sites for these reactions on the 4-Methylisothiazol-5-amine molecule. For instance, the nitrogen and sulfur heteroatoms, along with the amine substituent, introduce a complex electronic environment that influences the molecule's reactivity.

A key reaction pathway for some isothiazolinones involves interaction with thiols, leading to the opening of the isothiazole ring. Computational studies on related isothiazolinones have shown that this process can proceed through a series of intermediates, including disulfide derivatives. Modeling the reaction of 4-Methylisothiazol-5-amine with a simple thiol, such as methanethiol, could reveal a similar pathway. The reaction would likely initiate with the nucleophilic attack of the thiol on the sulfur atom of the isothiazole ring, leading to the formation of a transient intermediate. Subsequent bond cleavage and rearrangement would then result in the ring-opened product.

The intermediates in such reactions are often highly reactive and short-lived, making their experimental detection challenging. Computational modeling provides a means to characterize these fleeting species, offering information about their geometry, electronic structure, and stability.

Table 1: Hypothetical Calculated Energy Profile for the Reaction of 4-Methylisothiazol-5-amine with Methanethiol

StepSpeciesRelative Energy (kcal/mol)
1Reactants (4-Methylisothiazol-5-amine + CH3SH)0.0
2Transition State 1 (Thiol addition)+15.2
3Intermediate 1 (Thiol adduct)+2.5
4Transition State 2 (Ring opening)+20.8
5Products (Ring-opened species)-5.7

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from computational modeling of reaction mechanisms. Actual values would require specific DFT calculations.

In Silico Exploration of Chemical Properties and Reactivity Descriptors

Beyond mapping reaction pathways, computational methods can be used to calculate a wide array of chemical properties and reactivity descriptors for 4-Methylisothiazol-5-amine. These descriptors provide a quantitative framework for understanding and predicting the molecule's behavior in different chemical environments.

One of the most common sets of descriptors is derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MESP) mapping is another valuable tool. An MESP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For 4-Methylisothiazol-5-amine, the MESP would likely show negative potential around the nitrogen atom of the isothiazole ring and the amino group, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential would indicate susceptibility to nucleophilic attack.

Table 2: Calculated Reactivity Descriptors for Isothiazole and a Representative Aminothiazole Derivative

DescriptorIsothiazole (Calculated)2-Aminothiazole (B372263) (Calculated)
HOMO Energy (eV)-6.85-5.92
LUMO Energy (eV)-0.21-0.15
HOMO-LUMO Gap (eV)6.645.77
Dipole Moment (Debye)2.401.89
Electron Affinity (eV)0.450.38
Ionization Potential (eV)6.986.05
Chemical Hardness (η)3.322.89
Chemical Softness (S)0.150.17
Electronegativity (χ)3.533.04
Electrophilicity Index (ω)1.881.61

Note: The data in this table is based on typical values found in computational studies of isothiazole and aminothiazole derivatives and is intended to be illustrative. The values for 4-Methylisothiazol-5-amine would require specific calculations.

These in silico explorations provide a foundational understanding of the chemical nature of 4-Methylisothiazol-5-amine. The calculated properties and reactivity descriptors can be used to predict its behavior in complex systems, guide the design of new synthetic routes, and provide insights into its potential interactions with other molecules. The synergy between theoretical calculations and experimental work is crucial for advancing our knowledge of this and other important chemical compounds.

Research on Functional Derivatives and Analogues of 4 Methylisothiazol 5 Amine

Design and Synthesis of Substituted 4-Methylisothiazol-5-amine Derivatives

The chemical reactivity of 4-methylisothiazol-5-amine is largely centered around the nucleophilic amino group at the C5 position, which provides a convenient handle for synthetic modification. A primary strategy for creating derivatives involves the condensation of the amino group with various aldehydes and ketones to form Schiff bases, which contain an azomethine (–C=N–) group. nih.gov This reaction is a versatile method for introducing a wide array of substituents. For instance, reaction with variously substituted aromatic aldehydes can yield a library of N-aryl- or N-heteroaryl-substituted imines.

Another common synthetic route is the acylation of the 5-amino group to form amide derivatives. This can be achieved by reacting 4-methylisothiazol-5-amine with acid chlorides or anhydrides. This approach allows for the incorporation of diverse functionalities, including those known to impart specific biological activities. mdpi.com

More complex derivatives can be constructed by using the isothiazole (B42339) core as a building block. For example, multistep synthesis can be employed to link the isothiazole ring to other heterocyclic systems, such as oxadiazoles. A typical sequence might involve converting the isothiazole amine to an acetohydrazide, which is then cyclized with carbon disulfide to form an oxadiazole-thiol intermediate. nih.gov This intermediate can then be further functionalized, for example, by condensation with aldehydes to create more elaborate Schiff bases, effectively combining the structural features of multiple heterocyclic classes into a single molecule. nih.gov

Structure-Activity Relationship (SAR) Studies in Preclinical Models (Mechanistic Focus)

Structure-activity relationship (SAR) studies on derivatives of the isothiazole and the closely related thiazole (B1198619) nucleus have provided critical insights into the molecular features required for biological activity. These studies focus on systematically altering the chemical structure and observing the corresponding changes in efficacy against biological targets, such as cancer cell lines or pathogenic fungi.

In the context of antiproliferative activity, research on substituted 3-methylisothiazole (B110548) derivatives has shown that the nature and position of substituents are crucial. mdpi.com For a series of N'-substituted 5-chloro-3-methylisothiazole-4-carbohydrazides, the presence of a cinnamylidene group (a phenylprop-2-en-1-ylidene moiety) was identified as a key structural element for potent activity against various cancer cell lines. mdpi.com This suggests that a conjugated system with a terminal phenyl ring at this position enhances the molecule's ability to interfere with cancer cell proliferation.

Similarly, in the realm of antimicrobial agents, SAR studies on 2-aminothiazole (B372263) derivatives have highlighted the importance of specific substitutions for inhibiting Aurora kinases, which are involved in cell division. mdpi.com The nature of the substituent on an attached phenyl ring and modifications at other positions on the thiazole core directly influence the inhibitory potency. mdpi.com For isothiazole-thiazole derivatives designed as fungicides, the fungicidal activity against oomycetes like Pseudoperonospora cubensis was found to be highly dependent on the substituents on a terminal phenyl ring. nih.gov The electronic properties and steric bulk of these substituents modulate the interaction with the biological target, which in this case is believed to be the oxysterol-binding protein. nih.gov

The following table summarizes key SAR findings from related isothiazole and thiazole derivatives, illustrating the mechanistic impact of specific structural modifications.

ScaffoldModificationBiological Target/ActivitySAR Finding
5-Chloro-3-methylisothiazoleAddition of a phenylprop-2-ene group via a carbohydrazide (B1668358) linkerAntiproliferative (Human Cancer Cell Lines)The phenylprop-2-ene moiety was identified as a key structural feature for high activity, likely contributing to target binding affinity. mdpi.com
2-AminothiazoleSubstitution on an attached phenyl ringAurora Kinase InhibitionThe position and electronic nature of substituents on the phenyl ring significantly impact inhibitory potency against the kinase. mdpi.com
Isothiazole-ThiazoleVarious substituents on a terminal phenyl ringFungicidal (Oomycetes)Activity is highly sensitive to the nature of the substituent; specific patterns are required for optimal inhibition of the target protein. nih.gov
2-Amino-5-methylthiazolSchiff base derivatives with substituted aldehydesAntioxidant (Radical Scavenging)The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aldehyde-derived phenyl ring enhances radical scavenging potential. nih.gov

Development of Novel Isothiazole-Fused Heterocyclic Systems

The isothiazole ring can serve as a foundational component for the construction of more complex, polycyclic heterocyclic systems. The development of these isothiazole-fused structures is driven by the search for novel chemical entities with unique pharmacological or material properties. The synthesis of such systems typically involves designing derivatives of 4-methylisothiazol-5-amine that contain reactive groups positioned to undergo intramolecular cyclization, thereby forming a new ring fused to the original isothiazole core.

While direct examples starting from 4-methylisothiazol-5-amine are specific to proprietary research, the general chemical strategies are well-established in heterocyclic chemistry. For instance, an amino-isothiazole can be derivatized with a molecule containing both a carboxylic acid and another reactive group. Activation of the carboxylic acid could lead to an intramolecular condensation reaction, fusing a new ring onto the isothiazole. This approach has been used to create a variety of fused systems, such as thiazolo[5,4-f]quinazolines, which have shown potent activity as kinase inhibitors.

Another strategy involves building a second heterocyclic ring onto the isothiazole scaffold in a stepwise fashion. For example, combining the bioactive substructures of a plant elicitor like isotianil (B1240973) (an isothiazole derivative) and a fungicide like oxathiapiprolin (B609797) (a thiazole derivative) has led to the creation of novel isothiazole–thiazole compounds. rsc.org This method of "substructure combination" creates larger, non-fused but complex systems where the isothiazole ring is a key component. rsc.org

Exploration of Derivatives for Specific Biochemical Probing Applications

Derivatives of heterocyclic compounds like isothiazole are increasingly being explored for use as biochemical probes—specialized molecules designed to detect and visualize specific biological analytes or processes. While research on 4-methylisothiazol-5-amine itself for this purpose is not widely published, the principles are demonstrated by the successful development of probes based on the closely related benzothiazole (B30560) scaffold. nih.govnih.govmdpi.comresearchgate.net

The core concept involves creating a derivative that links the heterocyclic core, which acts as a fluorophore (a fluorescent chemical compound), to a specific reactive moiety. This probe is designed to be "off" (non-fluorescent or weakly fluorescent) until it reacts with its target analyte. Upon reaction, a chemical transformation occurs that "turns on" the fluorescence, allowing for sensitive and selective detection.

For example, benzothiazole-based probes have been designed to detect:

Specific Analytes: Probes have been synthesized with reactive groups like acrylates that selectively react with biological thiols such as cysteine. researchgate.net The reaction cleaves the acrylate (B77674) group, liberating the fluorophore and causing a dramatic increase in fluorescence. researchgate.net

Enzyme Activity: By attaching a substrate for a specific enzyme (e.g., an acetate (B1210297) group for esterases), the probe remains in a low-fluorescence state until the enzyme cleaves the substrate, releasing the fluorescent core. nih.gov

Reactive Oxygen Species (ROS): Probes incorporating an aryl boric acid ester unit have been developed to detect hydrogen peroxide. The probe fluoresces only after the boronic ester is oxidized by H2O2. mdpi.com

These design strategies could be directly applied to the 4-methylisothiazol-5-amine scaffold. The amino group at the C5 position could be functionalized to attach various reactive groups, potentially creating a new class of fluorescent probes for bioimaging and sensing applications. nih.govmdpi.com

Applications of Derivatives in Agrochemical Research and Material Science

The isothiazole ring is a privileged structure in both agrochemical research and material science due to its unique chemical properties and biological activity. acs.orgresearchgate.net

Agrochemical Research Isothiazole derivatives are prominent in the development of modern crop protection agents, particularly fungicides. acs.orgacs.orgnih.gov A key example is the commercial fungicide Isotianil, which is 3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide. nih.gov This molecule controls diseases like rice blast not only through direct antifungal activity but also by inducing systemic acquired resistance (SAR) in the plant. nih.gov SAR is a plant's own defense mechanism, and compounds like Isotianil act as elicitors, activating gene pathways that prepare the plant for subsequent pathogen attacks. nih.govmdpi.com Research in this area focuses on synthesizing novel isothiazole derivatives, such as combined isothiazole-thiazole molecules, to discover compounds with high fungicidal potency and a favorable resistance profile. nih.govrsc.org

Material Science In material science, the electron-deficient nature of the thiazole and isothiazole rings makes them attractive building blocks for organic electronic materials. rsc.orgacs.org

Organic Semiconductors: Thiazole-based π-conjugated polymers have been synthesized and used as channel semiconductors in organic thin-film transistors (OTFTs). rsc.org By incorporating strongly electron-withdrawing imide functionalities onto the thiazole backbone, researchers have developed high-performance n-type (electron-transporting) polymers for use in organic electronics. acs.org

Dyes and Pigments: The aromatic isothiazole ring can be incorporated into dye molecules. Azo dyes have been prepared from aminoisothiazoles for use in coloring synthetic fibers. medwinpublishers.comresearchgate.net Furthermore, related 4-cyanoisothiazole derivatives have been utilized in the formulation of ink-jet inks. medwinpublishers.comresearchgate.net The rigid, planar structure and tunable electronic properties of the isothiazole ring allow for the design of chromophores with specific colors and high stability.

Emerging Research Directions and Methodological Advances for 4 Methylisothiazol 5 Amine Studies

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

One established method for producing 5-aminoisothiazoles involves the ring-closure of β-iminothioamides using an oxidizing agent. google.com This process can be achieved by treating a β-iminothioamide precursor with agents such as chloramine, hydrogen peroxide, or potassium persulfate. google.com

More recent research into heterocyclic synthesis has focused on green chemistry principles. For instance, facile, one-pot multicomponent synthesis strategies are being employed to create thiazole (B1198619) scaffolds, a related class of heterocycles. nih.gov These methods often utilize reusable catalysts, such as NiFe₂O₄ nanoparticles, in environmentally benign solvent systems like ethanol and water. nih.gov Such approaches eliminate the need to isolate intermediate products, thereby saving time and resources. google.com Another eco-friendly approach developed for isothiazole (B42339) synthesis involves an ammonium (B1175870) thiocyanate-promoted neat synthesis, which proceeds rapidly without the need for a solvent. rsc.org While these specific examples apply to related heterocycles, the principles of one-pot reactions and green catalysis represent a significant direction for the future synthesis of 4-Methylisothiazol-5-amine, aiming for higher efficiency and reduced environmental impact. nih.govscispace.com

Table 1: Comparison of Synthetic Approaches for Isothiazole and Related Heterocycles

Method Key Features Advantages Potential for 4-Methylisothiazol-5-amine
Oxidative Ring Closure Cyclization of β-iminothioamides using oxidizing agents (e.g., chloramine, H₂O₂). google.com Direct formation of the 5-aminoisothiazole core. A foundational method that can be optimized.
One-Pot Multicomponent Synthesis Reaction of multiple starting materials in a single vessel with a reusable catalyst. nih.govacs.org High efficiency, reduced waste, lower facility investment. google.comscispace.com Highly desirable for sustainable industrial production.
Neat Synthesis Solvent-free reaction, often promoted by a reagent like ammonium thiocyanate. rsc.org Eco-friendly, rapid reaction times. rsc.org Offers a green alternative to traditional solvent-based methods.

Advanced Analytical Techniques for High-Throughput and In-Depth Characterization

The precise characterization of 4-Methylisothiazol-5-amine and its derivatives is crucial for quality control and research. Modern analytical chemistry offers a suite of powerful tools for this purpose, enabling both detailed structural elucidation and the simultaneous analysis of multiple compounds.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the separation and quantification of isothiazole derivatives. researchgate.net Method development for the simultaneous analysis of multiple isothiazolinones has been successful, utilizing gradient HPLC with UV detection at different wavelengths to achieve good precision and accuracy. researchgate.net

For structural confirmation, a combination of spectroscopic techniques is employed. The chemical structures of newly synthesized thiazole and isothiazole derivatives are routinely confirmed using Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.netnih.gov

¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework, confirming the presence and connectivity of atoms. nih.govnih.gov For example, in related thiazole scaffolds, specific proton (¹H) and carbon (¹³C) signals can be assigned to the heterocyclic ring and its substituents, confirming the final structure. nih.govacs.org

FT-IR spectroscopy is used to identify characteristic functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the synthesized compound. nih.gov

These advanced techniques provide a comprehensive characterization of the molecule, ensuring its identity and purity for further research and application.

Table 2: Advanced Analytical Techniques for Isothiazole Characterization

Technique Purpose Information Obtained
HPLC Separation and Quantification Purity of the compound, concentration in a mixture. researchgate.net
¹H NMR Structural Elucidation Information on the proton environment and molecular connectivity. nih.gov
¹³C NMR Structural Elucidation Information on the carbon skeleton of the molecule. nih.govnih.gov
FT-IR Functional Group Identification Presence of key chemical bonds and functional groups. nih.gov
HRMS Molecular Formula Confirmation Precise mass measurement to confirm elemental composition. nih.gov

Advancements in Computational Approaches for Predicting Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the chemical behavior of molecules like 4-Methylisothiazol-5-amine. nih.gov DFT allows researchers to calculate molecular properties and model reaction mechanisms, providing insights that complement experimental findings. nih.govresearchgate.net

DFT calculations are widely used to determine the optimized geometric structures of isothiazole and thiazole derivatives in the gas phase. researchgate.net These calculations can also predict various electronic properties that are key to understanding a molecule's reactivity. bohrium.com Important calculated parameters include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an important index of stability; a larger gap implies higher stability and lower chemical reactivity. rdd.edu.iq

Dipole Moment: This parameter measures the net molecular polarity and can be correlated with chemical reactivity. rdd.edu.iq

Chemical Descriptors: DFT can be used to calculate descriptors like electronegativity, hardness, and softness, which are instrumental in understanding toxicological interactions and reaction selectivity. nih.govbohrium.com

These computational studies not only help in predicting the behavior of new derivatives but also assist in interpreting experimental data, such as NMR chemical shifts and vibrational frequencies from IR spectra. rsc.orgresearchgate.net

Table 3: Key Parameters from DFT Analysis of Heterocyclic Compounds

Parameter Significance Predicted Behavior
HOMO-LUMO Energy Gap (ΔE) Index of molecular stability and reactivity. rdd.edu.iq A large gap suggests higher stability and lower reactivity. rdd.edu.iq
Dipole Moment Measure of molecular polarity. Higher dipole moments can correlate with increased reactivity. rdd.edu.iq
Hardness/Softness Describes resistance to change in electron distribution. Helps predict the nature of covalent interactions. nih.gov
Molecular Electrostatic Potential (MEP) Maps charge distribution. Identifies electrophilic and nucleophilic sites for reactions. rsc.org

Exploration of 4-Methylisothiazol-5-amine in Supramolecular Chemistry and Nanotechnology

The unique structure of the isothiazole ring, containing both nitrogen and sulfur heteroatoms, makes it an interesting building block for larger, functional assemblies in supramolecular chemistry and materials science. medwinpublishers.com Polyfunctional isothiazole derivatives have been successfully used in the construction of complex metal-containing structures. rsc.org

The nitrogen and sulfur atoms in the isothiazole scaffold can act as coordination sites for metal ions, leading to the formation of metal complexes and organometallic frameworks. rsc.org These materials have potential applications in catalysis and as functional materials with unique electronic or biological properties. rsc.org For instance, Co(II) and Cu(II) complexes of 4,5-dichloroisothiazole-3-carboxylic acid have been documented. rsc.org Furthermore, isothiazole scaffolds have been shown to have emissive properties when attached to other specific chemical groups, suggesting potential use in optoelectronic materials. rsc.org

While direct applications of 4-Methylisothiazol-5-amine in nanotechnology are still an emerging area, the ability of the isothiazole core to participate in self-assembly and coordinate with metals provides a strong foundation for future exploration in the design of novel nanomaterials.

Role of 4-Methylisothiazol-5-amine as a Synthetic Intermediate for Complex Molecules

4-Methylisothiazol-5-amine is a valuable synthetic intermediate, serving as a starting point for the creation of more complex and often biologically active molecules. medwinpublishers.com The isothiazole heterocycle is a key structural motif in a range of compounds with pharmaceutical importance. medwinpublishers.com

The 5-amino group is a particularly important functional handle. It can be subjected to a number of known reactions, such as acylation, to produce amides. google.com This allows for the isothiazole core to be readily incorporated into larger molecular structures. For example, the related compound 5-amino-3-methylisothiazole can be converted into S-p-aminobenzenesulphonamido-3-methyl isothiazole, a compound that has shown significant antibacterial activity. google.com

The versatility of the isothiazole ring makes it a desirable building block for medicinal chemists. medwinpublishers.com The development of efficient synthetic routes to functionalized isothiazoles like 4-Methylisothiazol-5-amine is critical for advancing the discovery of new therapeutic agents and other complex chemical entities. medwinpublishers.com

Q & A

Q. What are the standard synthetic routes for preparing 4-Methylisothiazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as thioamides or thioureas under acidic conditions. For example, polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can facilitate ring closure at elevated temperatures (80–120°C). Reaction duration (6–24 hours) and stoichiometric ratios (e.g., 1:1.2 precursor-to-acid) critically impact yield (40–75%) and purity (>90%) . Optimization via controlled cooling and inert atmospheres (N₂/Ar) minimizes side reactions like over-oxidation.

Q. Which analytical techniques are most effective for characterizing 4-Methylisothiazol-5-amine, and what spectral signatures should researchers prioritize?

  • Methodological Answer : Key techniques include:
  • NMR : Distinct signals for the methyl group (δ 2.3–2.5 ppm, singlet) and NH₂ protons (δ 5.8–6.2 ppm, broad).
  • IR : Stretching vibrations for C=S (1050–1150 cm⁻¹) and N–H (3300–3450 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 131.1 (C₄H₆N₂S).
    High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities in tautomeric forms .

Q. What are the primary biological targets or assays used to evaluate 4-Methylisothiazol-5-amine’s bioactivity?

  • Methodological Answer : Common assays include:
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) against S. aureus and E. coli (CLSI guidelines).
  • Enzyme Inhibition : Thymidylate synthase or kinase inhibition via fluorescence-based assays (IC₅₀ calculations).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4-Methylisothiazol-5-amine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., serum concentration in cell cultures) or structural analogs (e.g., 4-Bromo-5-methylthiazol-2-amine vs. 4-Methylisothiazol-5-amine). Strategies include:
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
  • Meta-Analysis : Apply heterogeneity metrics (I² statistic) to reconcile conflicting datasets .
  • Molecular Dynamics : Simulate binding interactions to identify critical substituent effects .

Q. What strategies optimize the electronic properties of 4-Methylisothiazol-5-amine for enhanced material science applications?

  • Methodological Answer : Substituent engineering modulates electron density:
  • Electron-Withdrawing Groups : Nitro (-NO₂) at position 4 increases conductivity in organic semiconductors.
  • π-Extension : Fused benzothiazole rings improve charge mobility (e.g., 4-Methylbenzo[d]isothiazol-5-amine).
    Computational tools (DFT calculations) predict HOMO-LUMO gaps, validated via cyclic voltammetry .

Q. How do reaction parameters influence regioselectivity in functionalizing 4-Methylisothiazol-5-amine?

  • Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) depends on:
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor C-5 substitution.
  • Catalysts : Lewis acids (FeCl₃) direct electrophiles to the electron-rich C-3 position.
  • Temperature : Lower temps (0–5°C) stabilize kinetic products (C-5), while higher temps (80°C) favor thermodynamic C-3 adducts .

Structure-Activity Relationship (SAR) Analysis

Substituent Position Bioactivity Trend Key Reference
Methyl (-CH₃)4↑ Antimicrobial
Methoxy (-OCH₃)5↑ Anticancer (HeLa)
Bromo (-Br)4↓ Solubility

Key Considerations for Experimental Design

  • Purity Standards : Use HPLC (≥95% purity) to avoid confounding bioassay results.
  • Control Experiments : Include known inhibitors (e.g., 5-FU for anticancer assays) and solvent controls.
  • Data Reproducibility : Pre-register protocols (e.g., OSF) and share raw spectra in public repositories .

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